molecular formula C10H4O4S3 B3029039 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylic acid CAS No. 502764-53-6

3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylic acid

Cat. No.: B3029039
CAS No.: 502764-53-6
M. Wt: 284.3
InChI Key: XQMFYBSHBCPMBJ-UHFFFAOYSA-N
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Description

This tricyclic compound features a sulfur-rich heterocyclic core with fused thiophene-like rings and two carboxylic acid groups at positions 4 and 10.

Properties

IUPAC Name

3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4O4S3/c11-9(12)5-1-3-7(16-5)8-4(15-3)2-6(17-8)10(13)14/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMFYBSHBCPMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC3=C2SC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301207862
Record name Dithieno[3,2-b:2′,3′-d]thiophene-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502764-53-6
Record name Dithieno[3,2-b:2′,3′-d]thiophene-2,6-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502764-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dithieno[3,2-b:2′,3′-d]thiophene-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11-trithiatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include thiophene derivatives and various catalysts to facilitate the formation of the tricyclic structure .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The sulfur atoms and carboxylic acid groups play a crucial role in binding to specific enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Core Structural Variations

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features
Target compound : 3,7,11-trithiatricyclo[...]undeca-...-4,10-dicarboxylic acid C₁₀H₈O₄S₃* ~288.26 -COOH at C4 and C10 High polarity, potential for hydrogen bonding and metal coordination
Boronic acid analog : 3,7,11-trithiatricyclo[...]undeca-...-4-ylboronic acid C₈H₅BO₂S₃ 240.13 -B(OH)₂ at C4 Suzuki coupling applications; reduced acidity compared to -COOH
Sulfone derivative : 3,7λ⁶,11-trithiatricyclo[...]undeca-...-7,7-dioxide C₉H₈O₂S₃ 252.32 Sulfone (S=O) groups at S7 Enhanced oxidative stability; altered electronic properties
Dibromo-aza analog : 4,10-dibromo-7-(2-hexyldecyl)-3,11-dithia-7-azatricyclo[...] C₂₄H₃₅Br₂NS₂ 561.48 -Br at C4/C10; -N- and alkyl chain at C7 Bromine enhances electrophilicity; alkyl chain improves solubility

*Note: Exact molecular formula inferred from analogs; precise data unavailable in evidence.

Functional Group Impact on Properties

  • Carboxylic Acid Groups : The target compound’s -COOH groups increase polarity and solubility in polar solvents, favoring applications in catalysis or supramolecular chemistry. In contrast, the boronic acid analog’s -B(OH)₂ group enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing conjugated polymers .
  • Halogenation and Heteroatom Substitution : The dibromo-aza analog’s bromine atoms act as leaving groups for further functionalization, while the nitrogen atom introduces basicity, enabling pH-responsive behavior .

Biological Activity

3,7,11-Trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylic acid is a complex organic compound notable for its unique tricyclic structure that includes three sulfur atoms and multiple double bonds. This compound has garnered attention due to its potential biological activities attributed to its functional groups, including carboxylic acids and thiophene rings.

Chemical Structure and Properties

The molecular formula of this compound is C9H4O4S3C_9H_4O_4S_3. The compound features a tricyclic framework that enhances its chemical reactivity and biological potential.

Structural Features

FeatureDescription
Tricyclic Structure Contains three interconnected rings
Sulfur Atoms Three sulfur atoms contributing to unique reactivity
Functional Groups Includes carboxylic acid groups and thiophene rings

Biological Activities

Research on the biological activity of this compound has revealed several promising aspects:

Antioxidant Activity

Studies indicate that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple double bonds and sulfur atoms may contribute to radical scavenging capabilities.

Cytotoxic Effects

Preliminary investigations have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Testing : In vitro studies demonstrated cytotoxicity against oral squamous cell carcinoma cells.
  • Selectivity Index : Compounds derived from similar structures showed varying selectivity indices (SI) indicating potential for targeted cancer therapies.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been suggested through interaction studies with cellular signaling molecules involved in inflammation.

Case Studies

  • Study on Antioxidant Activity : A comparative analysis of antioxidant properties was conducted using DPPH radical scavenging assays. Results indicated that compounds with a similar tricyclic structure exhibited higher radical scavenging activity compared to standard antioxidants like quercetin.
  • Cytotoxicity Testing : In a study involving human oral cancer cells, this compound showed significant cytotoxicity at concentrations above 0.5 mg/ml.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its mechanisms of action:

  • Binding Affinity : Interaction studies suggest that the compound may bind effectively to certain protein targets involved in cancer progression.
  • Mechanism of Action : The presence of thiophene rings may facilitate electron transfer processes beneficial for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarboxylic acid

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